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Compound of Interest

Compound Name: 2-(4-Piperidinyloxy)acetamide

CAS No.: 912761-65-0

Cat. No.: B1416693

Get Quote

Executive Summary & Chemical Identity[1][2][3]
2-(4-Piperidinyloxy)acetamide represents a critical structural motif in modern medicinal

chemistry, serving as a versatile, polar building block for fragment-based drug discovery

(FBDD) and "linkerology" (e.g., PROTACs).[1] Unlike simple alkyl chains, the inclusion of the

ether oxygen at the piperidine 4-position and the terminal acetamide introduces specific

hydrogen-bond acceptor capabilities and reduces lipophilicity (LogP), improving the

physicochemical profile of drug candidates.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis,

reactivity, and application in high-value therapeutic areas such as GPCR modulation and

targeted protein degradation.[1]
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Strategic Synthesis & Manufacturing
The synthesis of 2-(4-Piperidinyloxy)acetamide requires precise control to favor O-alkylation

over N-alkylation. The secondary amine of the piperidine must be orthogonally protected to

ensure the ether linkage is formed exclusively at the 4-hydroxyl position.

Retrosynthetic Analysis
The most robust route utilizes a Williamson Ether Synthesis approach. The retrosynthetic

disconnection reveals N-protected-4-hydroxypiperidine and 2-chloroacetamide as the primary

synthons.
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Figure 1: Retrosynthetic breakdown of the target scaffold showing the convergent assembly of

the ether linkage.

Validated Synthetic Protocol
Objective: Synthesis of 2-(4-Piperidinyloxy)acetamide Hydrochloride.

Phase 1: Protection & Activation[1]
Starting Material: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM. Add

(1.1 eq) and

(1.2 eq).[1] Stir at RT for 4h to yield N-Boc-4-hydroxypiperidine.

Rationale: The Boc group prevents quaternary ammonium salt formation during the

subsequent alkylation step.

Phase 2: O-Alkylation (Critical Step)
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5

eq), 2-Chloroacetamide (1.2 eq).

Solvent: Anhydrous DMF or THF.

Procedure:

Cool the solution of N-Boc-4-hydroxypiperidine in DMF to 0°C.

Add NaH portion-wise under

atmosphere. Allow gas evolution to cease (approx. 30 min). Note: This forms the alkoxide
anion.

Add 2-Chloroacetamide dropwise.

Warm to RT and stir for 12–16 hours.

Quench: Carefully add water/ice. Extract with EtOAc.[2]
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Mechanism:

displacement of the chloride by the piperidinyl alkoxide.

Phase 3: Deprotection[1]
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

Procedure:

Dissolve the intermediate (tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate) in

1,4-dioxane.

Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.

Precipitate forms.[3] Filter and wash with diethyl ether to obtain the hydrochloride salt.

Troubleshooting & Optimization
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Medicinal Chemistry Applications
The 2-(4-Piperidinyloxy)acetamide moiety is not merely a linker; it is a functional

pharmacophore that modulates the biological interactions of the parent drug.

Linkerology in PROTACs

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8703317/
https://patents.google.com/patent/WO2007004234A1/en
https://www.benchchem.com/product/b1416693?utm_src=pdf-body-href
https://www.benchchem.com/product/b1416693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Targeted Protein Degradation (TPD), this scaffold serves as a superior alternative to simple

PEG chains.[1]

Conformational Restriction: The piperidine ring introduces a defined vector, reducing the

entropic penalty upon binding compared to flexible PEG chains.[1]

Solubility: The ether oxygen and basic amine maintain high aqueous solubility, critical for

PROTACs which often suffer from high molecular weight and lipophilicity.[1]
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Figure 2: Integration of the scaffold in a PROTAC system. The piperidine nitrogen serves as the

attachment point to the E3 ligand, while the acetamide connects to the warhead.[1]

GPCR & Enzyme Modulation
H3 Receptor Antagonists: The 4-oxypiperidine motif mimics the histamine structure, allowing

for high-affinity binding to Histamine H3 receptors. The ether oxygen acts as a hydrogen

bond acceptor, interacting with specific residues (e.g., Tyr/Thr) in the receptor pocket [1].[1]

Soluble Epoxide Hydrolase (sEH) Inhibitors: Amide derivatives of this scaffold have shown

potency in stabilizing epoxyeicosatrienoic acids (EETs), offering anti-inflammatory and

analgesic effects.[1] The polar nature of the acetamide improves metabolic stability

compared to urea-based inhibitors [2].
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Physicochemical Advantages
Comparison of the oxy linker vs. a direct carbon linker (yl):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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